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Compound of Interest

Compound Name: Dersimelagon Phosphate

Cat. No.: B10860313 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the preclinical performance of two melanocortin 1 receptor (MC1R) agonists:

Dersimelagon Phosphate (MT-7117) and afamelanotide. This analysis is based on available

experimental data, providing insights into their respective mechanisms, efficacy in animal

models, and pharmacokinetics.

Both dersimelagon and afamelanotide target the MC1R, a key regulator of melanogenesis, to

increase the production of eumelanin, the dark pigment that protects the skin from UV

radiation.[1][2] While both are being investigated for the treatment of photosensitivity disorders

like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), they exhibit notable

differences in their selectivity, formulation, and preclinical performance.[1][3]

At a Glance: Key Differences in Preclinical Models
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Feature
Dersimelagon Phosphate
(MT-7117)

Afamelanotide

Drug Type
Orally active small molecule[1]

[4]

Synthetic peptide analogue of

α-MSH[2][5]

Administration Oral[1] Subcutaneous implant[5]

MC1R Selectivity Selective for MC1R[1][4]
Binds to MC1R and other

melanocortin receptors[1]

Preclinical Efficacy

Dose-dependent coat color

darkening in mice and skin

pigmentation in monkeys.[6]

Anti-inflammatory and anti-

fibrotic effects in a murine

model of systemic sclerosis.[4]

[7]

Demonstrated melanogenesis

in various preclinical models.

[8][9]

Mechanism of Action: A Tale of Two Agonists
Both dersimelagon and afamelanotide exert their effects by activating the MC1R, which in turn

stimulates the production of eumelanin.[1][2] However, their interaction with the broader family

of melanocortin receptors differs significantly.

Dersimelagon is a selective MC1R agonist, demonstrating a higher affinity for MC1R compared

to other melanocortin receptors.[1][4] In contrast, afamelanotide is a less selective agonist, also

binding to other melanocortin receptors such as MC3R, MC4R, and MC5R.[1][10] This

difference in selectivity may have implications for their respective side effect profiles.

MC1R Agonists Melanocortin Receptors
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High Affinity

Afamelanotide
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Other MCRs
(MC3R, MC4R, MC5R)

Eumelanin
Production

Stimulates
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Figure 1. Differential Receptor Selectivity

Head-to-Head in a Murine Model: Coat Color
Darkening
A direct preclinical comparison in Ay/a mice, which have a yellow coat color due to a mutation

affecting MC1R signaling, demonstrated the in vivo activity of both compounds. Oral

administration of dersimelagon and subcutaneous administration of afamelanotide both

resulted in a darkening of the coat color, indicating the induction of eumelanin synthesis.[1][11]

Quantitative Comparison of Coat Color Darkening in
Ay/a Mice

Treatment Group Dose
Administration
Route

Outcome

Vehicle - Oral
No change in coat

color

Dersimelagon 0.3 mg/kg/day Oral

Significant coat color

darkening (p < 0.01)

[6]

Dersimelagon 3 mg/kg/day Oral

Significant coat color

darkening (p < 0.01)

[6]

Afamelanotide 2 mg/kg/day Subcutaneous

Significant coat color

darkening (p < 0.01)

[6]

Experimental Protocol: Ay/a Mouse Coat Color Darkening Study[6]

Animal Model: C57BL/6J-Ay/+ (Ay/a) mice.

Drug Administration: Dersimelagon was administered orally once daily for 6 consecutive

days. Afamelanotide ([Nle4, D-Phe7]-αMSH) was administered subcutaneously once daily
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for 6 consecutive days.

Assessment: On day 6, the dorsal area was shaved, and the color of the newly grown coat

was assessed as either yellow or black.

Statistical Analysis: Fisher's exact test was used to compare the number of mice with black

coats in the treatment groups versus the vehicle group.

Treatment Arms

Ay/a Mice
(Yellow Coat) 6-Day Treatment

Dersimelagon (Oral)

Afamelanotide (SC)

Vehicle (Oral)

Shave Dorsal Area Observe New
Coat Color

Dark Coat
(Eumelanin)

Dersimelagon &
Afamelanotide Groups

Yellow Coat

Vehicle Group

Click to download full resolution via product page

Figure 2. Ay/a Mouse Study Workflow

Dersimelagon in a Model of Systemic Sclerosis:
Anti-inflammatory and Anti-fibrotic Effects
Preclinical studies have also explored the therapeutic potential of dersimelagon beyond

pigmentation, in a bleomycin-induced murine model of systemic sclerosis. These studies

revealed that oral administration of dersimelagon has significant anti-inflammatory and anti-

fibrotic effects.[4][7][12]

Efficacy of Dersimelagon in Bleomycin-Induced
Systemic Sclerosis Model
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Treatment Dose
Effect on Skin
Fibrosis

Effect on Lung
Inflammation

Prophylactic

Dersimelagon
≥ 0.3 mg/kg/day p.o.

Significantly inhibited

increase in collagen

content[4][7]

Significantly inhibited

increase in lung

weight and serum

surfactant protein D[7]

[12]

Therapeutic

Dersimelagon
≥ 3 mg/kg/day p.o.

Significantly

suppressed skin

thickening and

myofibroblast

numbers[4][7]

Not reported

Experimental Protocol: Bleomycin-Induced Systemic Sclerosis in Mice[4]

Animal Model: Mice were subcutaneously injected with bleomycin daily to induce skin and

lung fibrosis.

Prophylactic Treatment: Dersimelagon was administered orally once daily from day 0 for 29

consecutive days.

Therapeutic Treatment: Dersimelagon was administered orally once daily starting after the

establishment of fibrosis.

Assessment of Skin Fibrosis: Measurement of dermal thickness and collagen content.

Assessment of Lung Inflammation: Measurement of lung weight and serum levels of

surfactant protein D.
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Figure 3. Dersimelagon's Mechanism in SSc

Pharmacokinetics: A Comparative Overview
Pharmacokinetic profiles of dersimelagon and afamelanotide have been characterized in

preclinical species. Dersimelagon, as an oral small molecule, and afamelanotide, as a

subcutaneously delivered peptide, exhibit distinct pharmacokinetic properties.

Preclinical Pharmacokinetic Parameters
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Parameter
Dersimelagon (Rats, single
oral dose)[9]

Afamelanotide (from
implant)

Tmax 30 minutes
36 hours (median, in humans)

[5]

Half-life Not specified
~15 hours (apparent, in

humans)[5]

Bioavailability Orally bioavailable[4]
Full bioavailability via

subcutaneous route[8]

Metabolism
Extensively metabolized in the

liver[9]

Details are sparse, presumed

to undergo rapid hydrolysis[5]

Excretion Primarily in feces[9]
Plasma levels undetectable by

day 10[5]

Conclusion
The available preclinical data provides a strong foundation for understanding the distinct

profiles of dersimelagon and afamelanotide. Dersimelagon's oral bioavailability and high

selectivity for MC1R represent key differentiators. Furthermore, its demonstrated anti-

inflammatory and anti-fibrotic effects in a model of systemic sclerosis suggest a broader

therapeutic potential beyond pigmentation-related disorders. Afamelanotide, as an established

subcutaneously administered MC1R agonist, has a longer history of preclinical and clinical

investigation.

Direct head-to-head preclinical studies in various disease models would be invaluable for a

more definitive comparison of their therapeutic potential. The ongoing clinical development of

dersimelagon will further elucidate its efficacy and safety profile in humans and its potential to

address unmet needs in the treatment of photosensitive and fibrotic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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